N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a chemical compound with the molecular formula C22H23Cl2N3O3S2 . It is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is characterized by its molecular formula C22H23Cl2N3O3S2 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.Scientific Research Applications
Synthesis in Antitubercular Compounds
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has been used in the synthesis of novel compounds with potential antitubercular activity. These compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Dighe et al., 2012).
Anticancer Applications
This chemical has been involved in the design and synthesis of compounds with notable anticancer activities. These synthesized compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Polymer Science Research
In the field of polymer science, derivatives of this compound have been utilized in the synthesis of ordered polyamides through direct polycondensation. This research contributes to the understanding of polymer formation and its potential applications (Ueda & Sugiyama, 1994).
Antimicrobial Research
Research into antimicrobial compounds has also benefited from the use of this chemical. Its derivatives have been synthesized and tested for antimicrobial activity, showing effectiveness against various bacterial and fungal strains (Chawla, 2016).
Other Applications
In addition to the above, this chemical has found applications in various other fields of scientific research. Its derivatives have been synthesized for diverse purposes, including studies in photophysical properties, antifungal activities, and synthesis of novel heterocyclic compounds with potential therapeutic applications https://consensus.app/papers/synthesis-antifungal-activity-some-novel-saeed/c14dde95ea1f5c19ab9b58bee0a3f60f/?utm_source=chatgpt; https://consensus.app/papers/synthesis-spectroscopic-properties-antipathogenic-limban/506c62f7762f5d69aa386d41482edbb1/?utm_source=chatgpt" target="_blank">(Matwijczuk et al., 2017; Saeed et al., 2008; Limban et al., 2011)
Mechanism of Action
Target of Action
The compound “N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act on a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their specific chemical structure and the target they interact with . They may act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse, ranging from antimicrobial to anticancer activities .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O3S2/c1-3-11-27(12-4-2)32(29,30)17-8-5-15(6-9-17)21(28)26-22-25-20(14-31-22)18-13-16(23)7-10-19(18)24/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCGQOBDMRWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.